N-(3-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
The compound features a pyrrolo[3,2,1-ij]quinoline core modified with a 4-oxo group, a sulfonamide moiety at position 8, and a 3-methoxybenzyl substituent on the sulfonamide nitrogen. This scaffold is structurally related to Pyroquilon (1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one), a known fungicide targeting rice blast disease . The addition of the sulfonamide group and aromatic substituents likely enhances its pharmacokinetic properties and target specificity compared to the parent structure.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-25-16-4-2-3-13(9-16)12-20-26(23,24)17-10-14-5-6-18(22)21-8-7-15(11-17)19(14)21/h2-4,9-11,20H,5-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZXSZKEUYIHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
- Molecular Formula : C19H20N2O4S
- Molecular Weight : 372.44 g/mol
- CAS Number : 898462-84-5
Synthesis
The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The specific synthetic routes may vary based on desired yields and purity levels.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that this compound may possess anticancer properties. For instance:
- In vitro Studies : The compound has been evaluated against various cancer cell lines with promising results in inhibiting cell proliferation.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
3. Anti-inflammatory Effects
Research suggests that the compound may also exhibit anti-inflammatory properties:
- Mechanism of Action : It is believed to inhibit pathways related to inflammation, such as the cyclooxygenase (COX) pathway.
Case Studies
Several case studies have been documented to evaluate the efficacy of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Significant inhibition of cell growth in breast cancer cell lines |
| Study B | Assess antimicrobial activity | Effective against Staphylococcus aureus and E. coli |
| Study C | Investigate anti-inflammatory properties | Reduced nitric oxide production in LPS-stimulated macrophages |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : It may inhibit enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : The compound could induce cell cycle arrest in cancer cells.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that N-(3-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide may possess antimicrobial properties through mechanisms involving enzyme inhibition or disruption of cellular processes. This aligns with findings from related sulfonamide compounds that have shown efficacy against various bacterial strains .
- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer pathways suggests potential as an anticancer agent. Similar derivatives have demonstrated antitumor effects in clinical settings, indicating a promising avenue for further investigation in oncology .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various pyrrolidine derivatives found that compounds structurally related to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggested effective inhibition at low concentrations, highlighting the compound's potential as a lead for developing new antibiotics .
Case Study 2: Anticancer Activity
In another investigation focused on similar heterocyclic compounds, researchers observed that certain derivatives inhibited cell proliferation in cancer cell lines. The mechanism was attributed to the disruption of specific signaling pathways critical for tumor growth. This suggests that this compound could be explored further as a candidate for cancer therapeutics .
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains; potential for antibiotic development. |
| Anticancer | Inhibitory effects on cancer cell proliferation; potential for oncology applications. |
| Enzyme Inhibition | May inhibit specific enzymes related to disease pathways; requires further research for validation. |
Comparison with Similar Compounds
Structural Analogs with Modified Sulfonamide Substituents
Compounds sharing the pyrrolo[3,2,1-ij]quinoline-8-sulfonamide core but differing in N-substituents exhibit distinct physicochemical and biological profiles:
*Estimated based on structural similarity to .
Key Observations :
- The 3-methoxybenzyl group in the target compound may enhance blood-brain barrier penetration compared to smaller alkyl chains (e.g., propyl or allyl) due to increased aromaticity and moderate lipophilicity .
Analogs with Modified Core or Additional Functional Groups
NH300094: A Preclinical Candidate
NH300094 (8-(3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one) replaces the sulfonamide with a piperidine-linked fluorobenzoisoxazole group. It acts as a triple antagonist (5-HT₂A, D₂, D₃ receptors) and inverse agonist (5-HT₁B), showing promise for schizophrenia treatment .
Hybrid Thioxothiazolidinone Derivatives
Compounds like (Z)-5-(8-Iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2-thioxothiazolidin-4-one integrate thioxothiazolidinone moieties, which may enhance metabolic stability and binding affinity through hydrogen-bonding interactions .
CYP Enzyme Inhibitors
Derivatives such as 8-(Pyridin-3-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one (logP ~2.5) exhibit inhibitory activity against steroidogenic CYP enzymes, suggesting applications in hormone-related diseases .
Physicochemical and Pharmacokinetic Comparisons
Implications :
- The target compound’s lower molecular weight and moderate PSA may favor oral bioavailability compared to NH300093.
- 3-Methoxybenzyl vs. 4-phenoxyphenyl: The latter’s higher logP could improve tissue distribution but increase off-target risks.
Q & A
Q. What are the standard synthetic routes for N-(3-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Step 1 : Coupling reactions using reagents like 1,1'-azobis(oxazoline) in solvents such as N,N-dimethylacetamide (DMAc) at controlled temperatures (e.g., 50–80°C).
- Step 2 : Purification via column chromatography or crystallization, followed by salt formation (e.g., hydrochloride or phosphate salts) using stoichiometric acid additions.
- Validation : Confirmation of purity via X-ray powder diffraction (XRPD) and thermal analysis (TGA/DSC) to ensure crystallinity and stability .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals in DMSO or ethanol, and analyze using orthorhombic system parameters (e.g., space group P222, a = 10.86 Å, b = 13.74 Å, c = 21.19 Å) to resolve bond lengths and angles .
- Spectroscopic methods : Combine H/C NMR and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups.
Q. What analytical techniques are critical for assessing purity?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Determine thermal stability by heating at 10°C/min under nitrogen, observing mass loss below 5% up to 150°C.
- Differential scanning calorimetry (DSC) : Identify melting points and phase transitions (e.g., sharp endothermic peaks at ~220°C).
- XRPD : Compare experimental diffractograms to simulated patterns from SCXRD data to detect polymorphic impurities .
Advanced Research Questions
Q. How can synthetic yields be optimized for the pyrroloquinoline core?
- Methodological Answer :
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings to improve regioselectivity.
- Solvent optimization : Use polar aprotic solvents (e.g., DMAc) at reflux temperatures to enhance reaction rates.
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 h to 2 h) while maintaining >90% yield .
Q. How should researchers address discrepancies in thermal decomposition data?
- Methodological Answer :
- Variable heating rates : Perform TGA at 5°C/min and 20°C/min to assess kinetic stability and identify decomposition pathways.
- Complementary techniques : Use isothermal gravimetric analysis (IGA) or hyphenated DSC-FTIR to detect volatile byproducts.
- Cross-validation : Compare results with analogous compounds (e.g., methyl 4-methyl-2-oxo-pyrroloquinoline carboxylate) to isolate structural effects .
Q. What strategies are effective for functionalizing the sulfonamide group?
- Methodological Answer :
- Electrophilic substitution : React with bromine or nitric acid in acetic acid at 0–5°C to introduce halogens or nitro groups.
- Reduction : Use NaBH in THF to convert sulfonamide to sulfonamidine, monitoring progress via LC-MS.
- Cross-coupling : Employ Buchwald-Hartwig conditions (Pd(dba), Xantphos) for N-arylation .
Q. How can crystallographic disorder in the pyrrolo ring be resolved?
- Methodological Answer :
- Low-temperature data collection : Perform SCXRD at 160 K to minimize thermal motion artifacts.
- Refinement constraints : Apply isotropic displacement parameters for disordered atoms and validate using R-factor convergence (<0.05).
- Complementary DFT calculations : Compare experimental bond lengths with theoretical models (e.g., B3LYP/6-31G*) to identify outliers .
Q. What in vitro assays are suitable for evaluating bioactivity?
- Methodological Answer :
- Kinase inhibition : Screen against a panel of serine/threonine kinases (e.g., PIM-1, CDK2) using fluorescence polarization assays.
- Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations in HeLa or HEK293 cells after 24 h exposure.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via HPLC-UV at 254 nm .
Data Contradiction Analysis
Q. How to interpret conflicting XRPD patterns from different synthesis batches?
- Methodological Answer :
Q. Why do NMR spectra show unexpected splitting in the methoxybenzyl region?
- Methodological Answer :
- Variable temperature NMR : Acquire spectra at 25°C and 40°C to assess conformational exchange broadening.
- NOESY experiments : Identify spatial proximity between methoxy protons and pyrrolo H-atoms to confirm restricted rotation.
- DFT-based chemical shift prediction : Compare experimental shifts with computed values (e.g., using Gaussian 16) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
